[(Diethoxymethoxy)methyl]benzene [(Diethoxymethoxy)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 25604-45-9
VCID: VC19687320
InChI: InChI=1S/C12H18O3/c1-3-13-12(14-4-2)15-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

[(Diethoxymethoxy)methyl]benzene

CAS No.: 25604-45-9

Cat. No.: VC19687320

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

[(Diethoxymethoxy)methyl]benzene - 25604-45-9

Specification

CAS No. 25604-45-9
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name diethoxymethoxymethylbenzene
Standard InChI InChI=1S/C12H18O3/c1-3-13-12(14-4-2)15-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Standard InChI Key RRTLUWSDXRUYNM-UHFFFAOYSA-N
Canonical SMILES CCOC(OCC)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-(Diethoxymethoxy)-4-methylbenzene consists of a benzene core with two functional groups: a methyl group at the 4-position and a diethoxymethoxy group (-OCH(OCH2_2CH3_3)2_2) at the 1-position. The IUPAC name reflects this substitution pattern, while its SMILES notation is CCOC(OCC)OC1=CC=C(C=C1)C . The diethoxymethoxy group introduces steric bulk and electron-donating effects, influencing reactivity in subsequent chemical transformations.

Synthesis Methodologies

Alkylation of 4-Methylphenol

A plausible synthesis route involves the alkylation of 4-methylphenol (p-cresol) with diethoxymethyl chloride in the presence of a base (e.g., sodium hydride). This reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic diethoxymethyl group . Optimal conditions include:

  • Temperature: 60–80°C

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

  • Yield: ~65–75% (theorized based on analogous etherifications) .

Alternative Pathways via Etherification

Patent CN101811942A demonstrates the synthesis of 1,2-dimethoxybenzene using methyl chloride and catechol under high-pressure conditions . Adapting this methodology, 1-(diethoxymethoxy)-4-methylbenzene could be synthesized by reacting 4-methylphenol with diethoxymethanol in a pressurized reactor. Key parameters include:

  • Molar Ratio: 1:2 (phenol to diethoxymethanol)

  • Catalyst: Lewis acids (e.g., AlCl3_3)

  • Pressure: 0.3–0.5 MPa .

Physical and Chemical Properties

Physicochemical Data

The compound is a liquid at room temperature with the following properties :

PropertyValue
Molecular FormulaC12_{12}H18_{18}O3_3
Molecular Weight210.27 g/mol
Density~1.02 g/cm³ (estimated)
Boiling Point258–265°C (extrapolated)
Flash Point>110°C
Refractive Index1.485–1.495

Reactivity and Stability

The diethoxymethoxy group is hydrolytically stable under neutral conditions but susceptible to acid-catalyzed cleavage. For example, in the presence of HCl, the group may decompose to formaldehyde and ethanol . The methyl group at the para position directs electrophilic substitution reactions (e.g., nitration, sulfonation) to the ortho and meta positions.

Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

1-(Diethoxymethoxy)-4-methylbenzene serves as a precursor in synthesizing benzophenanthridinone derivatives, which exhibit inhibition activity against tyrosyl-DNA phosphodiesterase 1 (TDP1) . The diethoxymethoxy group acts as a protecting group for hydroxyl functionalities during multi-step syntheses.

Functional Materials

Its ether linkages and aromatic core make it a candidate for polymer cross-linking agents or liquid crystal materials. For instance, incorporation into epoxy resins enhances thermal stability due to the rigid benzene ring .

Future Research Directions

Expanding Synthetic Utility

Exploring catalytic asymmetric reactions could yield enantiomerically pure derivatives for chiral drug synthesis. For example, palladium-catalyzed cross-couplings might functionalize the benzene ring with biologically active moieties .

Environmental Impact Studies

Degradation pathways under environmental conditions (e.g., UV exposure, microbial action) require investigation to assess ecological persistence.

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